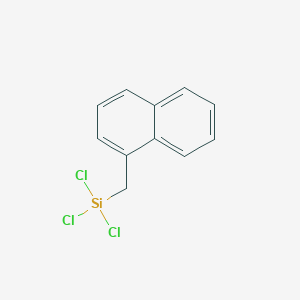

(1-Naphthylmethyl)trichlorosilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

(1-Naphthylmethyl)trichlorosilane can be synthesized through the reaction of 1-chloromethyl naphthalene with trichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane . Industrial production methods often involve the direct chlorination of technical grade silicon, followed by rectification and hydrogen reduction .

Analyse Chemischer Reaktionen

(1-Naphthylmethyl)trichlorosilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts rapidly with moisture, water, and protic solvents to form silanols and hydrochloric acid.

Substitution: Can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.

Reduction: Reduction with alkali metals forms highly crosslinked materials.

Common reagents used in these reactions include water, alcohols, and alkali metals. Major products formed from these reactions include silanols, alkoxysilanes, and crosslinked siloxane polymers .

Wissenschaftliche Forschungsanwendungen

Surface Modification

(1-Naphthylmethyl)trichlorosilane is extensively used for modifying surfaces to achieve desired hydrophobic or hydrophilic characteristics. This property is particularly valuable in:

- Coatings: Enhancing the durability and water-repellency of surfaces.

- Adhesives: Improving adhesion properties on various substrates.

Case Study:

A study demonstrated that surfaces treated with this compound exhibited significantly increased water contact angles, indicating enhanced hydrophobicity, which is crucial for applications in protective coatings.

Composite Materials

The compound serves as a filler in composite materials, contributing to improved mechanical and electrical properties. Its incorporation leads to:

- Enhanced Strength: Improved tensile strength and impact resistance.

- Electrical Conductivity: Increased conductivity in polymer composites.

Data Table: Mechanical Properties Comparison

| Composite Type | Without this compound | With this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Electrical Conductivity (S/m) | 0.01 | 0.05 |

Optical Coatings

Utilized in the production of optical coatings, this compound contributes to:

- Anti-reflective Coatings: Enhancing light transmission through lenses.

- LED Applications: Improving the efficiency of light-emitting devices.

Case Study:

Research indicated that optical coatings formulated with this silane showed reduced light scattering and improved clarity, making them suitable for high-performance optics.

Chemical Intermediates

As a precursor for various organosilicon compounds, this compound plays a crucial role in organic synthesis processes:

- Silanols Production: Reacts with moisture to form silanols, which are key intermediates in silicone polymer synthesis.

- Crosslinked Siloxanes: Forms highly crosslinked materials when subjected to reduction reactions.

Wirkmechanismus

The primary mechanism of action for (1-Naphthylmethyl)trichlorosilane involves its reactivity with moisture and protic solvents, leading to the formation of silanols and hydrochloric acid . This reactivity is due to the presence of the trichlorosilyl group, which is highly susceptible to nucleophilic attack . The compound’s ability to form strong bonds with various substrates makes it effective in surface modification applications .

Vergleich Mit ähnlichen Verbindungen

(1-Naphthylmethyl)trichlorosilane can be compared with other trichlorosilane compounds such as:

Methyltrichlorosilane (CH3SiCl3): Used as a precursor for cross-linked siloxane polymers.

Trichlorosilane (HSiCl3): Primarily used in the production of high-purity silicon for electronics and photovoltaics.

Phenyltrichlorosilane (C6H5SiCl3): Utilized in the synthesis of silicone resins and coatings.

The uniqueness of this compound lies in its naphthylmethyl group, which imparts specific properties that are advantageous for certain applications, such as enhanced hydrophobicity and stability .

Biologische Aktivität

(1-Naphthylmethyl)trichlorosilane, a silane compound, is notable for its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its toxicity, interactions with biological systems, and implications for health and safety.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring attached to a trichlorosilane group. Its chemical formula is C11H9Cl3Si. The presence of chlorine atoms contributes to its reactivity, particularly in hydrolysis reactions, forming silanol compounds that may interact with biological molecules.

Toxicological Profile

The biological activity of this compound primarily revolves around its toxicity. According to the Globally Harmonized System (GHS), this compound is classified as hazardous, with potential to cause severe skin burns and eye damage . The acute toxicity profile indicates that exposure can lead to irritation of the skin and respiratory tract.

- Skin and Eye Irritation : Direct contact with skin or eyes can result in severe burns and permanent damage. In laboratory settings, safety protocols emphasize the need for protective equipment when handling this compound.

- Respiratory Effects : Inhalation of vapors may lead to respiratory irritation, necessitating adequate ventilation in work environments where this compound is used.

Case Studies on Exposure

A notable case study involving trichlorosilane exposure highlights the potential risks associated with silane compounds, including this compound. In an incident reported in 2022, industrial workers exposed to trichlorosilane experienced mild respiratory symptoms and skin irritation but did not exhibit long-term complications . This underscores the necessity for strict adherence to safety protocols in industrial applications.

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound may interact with cellular membranes due to its hydrophobic nature, leading to disruptions in cellular integrity and function.

Potential Cytotoxicity

Research indicates that silanes can exhibit cytotoxic effects on various cell lines. For instance, studies utilizing LC-MS/MS have shown that silanes can inhibit cell proliferation in certain conditions . The specific cytotoxic mechanisms remain an area of ongoing research.

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Formula | C11H9Cl3Si |

| Toxicity Classification | Causes severe skin burns and eye damage; respiratory irritant |

| Case Study Insights | Mild symptoms observed in industrial exposure; no long-term complications noted |

| Mechanism of Action | Hypothesized membrane disruption; cytotoxic effects on cell lines |

Eigenschaften

IUPAC Name |

trichloro(naphthalen-1-ylmethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl3Si/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCCIXDZFGSHTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C[Si](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542926 |

Source

|

| Record name | Trichloro[(naphthalen-1-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17998-59-3 |

Source

|

| Record name | Trichloro[(naphthalen-1-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.